Cas no 257879-35-9 (PKCβ inhibitor 1)

PKCβ inhibitor 1 structure
Nom du produit:PKCβ inhibitor 1
Numéro CAS:257879-35-9
Le MF:C24H21N5O2
Mégawatts:411.455844640732
MDL:MFCD22124896
CID:852122
PubChem ID:6419755
PKCβ inhibitor 1 Propriétés chimiques et physiques
Nom et identifiant
-
- PKCβ Inhibitor
- 3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione
- Inhibitor
- PKC&beta
- PKCβ inhibitor 1
- 3-(1-(3-imidazol-1-ylpropyl)1h-indol-3-yl)-4-anilino-1h-pyrrole-2,5-dione
- 3-[1-(3-Imidazol-1-yl-propyl)-1H-indol-3-yl]-4-phenylamino-pyrrole-2,5-dione
- 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- PKCbeta inhibitor 1
- AS-78129
- 1H-Pyrrole-2,5-dione, 3-(1-(3-(1H-imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-
- DTXSID20423555
- PKC? Inhibitor
- DB-347354
- J-016132
- 3-Anilino-4-(1-(3-imidazol-1-ylpropyl)indol-3-yl)pyrrole-2,5-dione
- DTXCID40374393
- UNII-E54BTB52GP
- PKC
- PKC.BETA. INHIBITOR 1
- CHEBI:94140
- GTPL6025
- PKC beta Inhibitor
- K00248
- SDCCGSBI-0086705.P003
- HMS3229K09
- CHEMBL366266
- PKCss inhibitor
- PKC.BETA. INHIBITOR
- HY-13335
- BRD-K89687904-001-01-8
- 257879-35-9
- PKC beta
- D94300
- 3-(1-(3-Imidazol-1-ylpropyl)-1H-indol-3-yl)-4-anilino-1H-pyrrole-2,5-dione
- PKC inhibitor 1
- A inhibitor 1
- 3-(1-(3-(1H-Imidazol-1-yl)propyl)-1H-indol-3-yl)-4-(phenylamino)-1H-pyrrole-2,5-dione
- 3-{1-[3-(1H-imidazol-1-yl)propyl]-1H-indol-3-yl}-4-(phenylamino)-2,5-dihydro-1H-pyrrole-2,5-dione
- E54BTB52GP
- CS-0003197
- Q27088403
- PKC?? inhibitor 1
- CCG-206785
- SCHEMBL7841474
- PKCbeta Inhibitor
- BDBM50153461
- AKOS040759380
-
- MDL: MFCD22124896
- Piscine à noyau: InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31)
- La clé Inchi: KIWODJBCHRADND-UHFFFAOYSA-N
- Sourire: O=C1C(NC2=CC=CC=C2)=C(C3=CN(C4=CC=CC=C34)CCCN5C=CN=C5)C(N1)=O
Propriétés calculées
- Qualité précise: 411.16952493g/mol
- Masse isotopique unique: 411.16952493g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 7
- Complexité: 717
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 81Ų
- Le xlogp3: 2.8
PKCβ inhibitor 1 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0003197-5mg |
PKCβ inhibitor 1 |
257879-35-9 | 98.21% | 5mg |
$800.0 | 2022-04-27 | |
MedChemExpress | HY-13335-10mg |
PKCβ inhibitor 1 |
257879-35-9 | 99.40% | 10mg |
¥7200 | 2024-07-20 | |
eNovation Chemicals LLC | Y1055157-25mg |
PKCß Inhibitor |
257879-35-9 | 98% | 25mg |
$255 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8376-5 mg |
PKCβ inhibitor 1 |
257879-35-9 | 100.00% | 5mg |
¥7356.00 | 2022-02-28 | |
S e l l e c k ZHONG GUO | S0794-5mg |
PKCβ inhibitor 1 |
257879-35-9 | 5mg |
RMB6691.77 | 2021-07-13 | ||
S e l l e c k ZHONG GUO | S0794-25mg |
PKCβ inhibitor 1 |
257879-35-9 | 25mg |
RMB20229.82 | 2021-07-13 | ||
eNovation Chemicals LLC | Y1055157-100mg |
PKCß Inhibitor |
257879-35-9 | 98% | 100mg |
$505 | 2024-06-05 | |
Cooke Chemical | M7177158-500μg |
PKCβinhibitor1 |
257879-35-9 | ≥98% | 500μg |
RMB 1543.20 | 2025-02-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T8376-1 mg |
PKCβ inhibitor 1 |
257879-35-9 | 100.00% | 1mg |
¥2437.00 | 2022-02-28 | |
eNovation Chemicals LLC | Y1055157-250mg |
PKCß Inhibitor |
257879-35-9 | 98% | 250mg |
$1090 | 2024-06-05 |
PKCβ inhibitor 1 Littérature connexe
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
257879-35-9 (PKCβ inhibitor 1) Produits connexes
- 1893595-70-4(4,4-difluoro-1-2-(trifluoromethyl)phenylcyclohexan-1-amine)
- 1112692-91-7(4-Bromo-2-((4-(hydroxymethyl)piperidin-1-yl)methyl)phenol)
- 1597104-36-3(1H-2-Benzopyran-3-carboxylic acid, 8-chloro-1-oxo-)
- 790227-22-4(3-amino-3-(4-fluoro-3-methylphenyl)propan-1-ol)
- 69655-76-1(Octavinyloctasilasesquioxane)
- 2111860-37-6(7-Bromo-8-fluoroquinolin-4-ol)
- 1804575-57-2(5-Amino-4-chloro-3-cyano-2-(trifluoromethoxy)pyridine)
- 1187169-14-7(5-(2-Fluorobenzoyl)-2-methylpyridine)
- 1219799-21-9(N-HEXADECYL-15,15,16,16,16-D5 ALCOHOL)
- 6230-72-4(2-Propen-1-one, 1-(4-methoxyphenyl)-2-methyl-)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:257879-35-9)PKCβ inhibitor 1

Pureté:99%
Quantité:250mg
Prix ($):808.0